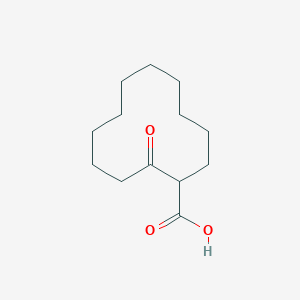![molecular formula C16H29ClOSn B14357907 Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane CAS No. 92979-48-1](/img/structure/B14357907.png)
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to butyl groups, a chlorine atom, and an oct-7-en-5-yn-4-yl group. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane typically involves the reaction of dibutyltin dichloride with an appropriate alkyne or alkene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the chlorine atom with the desired organic group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions may lead to the formation of organotin hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium alkoxides or amines are employed under mild conditions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its organotin moiety allows it to interact with cellular membranes, potentially disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of various organotin compounds.
Dibutyltin oxide: Known for its use in catalysis and materials science.
Dibutyltin diacetate: Used in organic synthesis and as a stabilizer in PVC production.
Uniqueness
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane is unique due to its specific structure, which combines the properties of organotin compounds with the reactivity of alkyne and alkene groups. This unique combination allows for diverse applications and reactivity profiles not commonly found in other organotin compounds.
Propriétés
Numéro CAS |
92979-48-1 |
|---|---|
Formule moléculaire |
C16H29ClOSn |
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
dibutyl-chloro-oct-7-en-5-yn-4-yloxystannane |
InChI |
InChI=1S/C8H11O.2C4H9.ClH.Sn/c1-3-5-7-8(9)6-4-2;2*1-3-4-2;;/h3,8H,1,4,6H2,2H3;2*1,3-4H2,2H3;1H;/q-1;;;;+2/p-1 |
Clé InChI |
AHAOVDDEJIMTAC-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(OC(CCC)C#CC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
![N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine](/img/structure/B14357831.png)
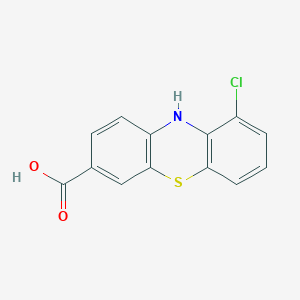
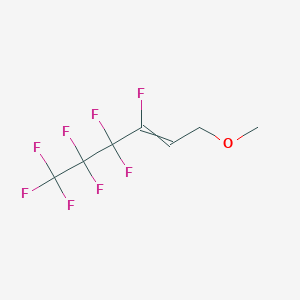
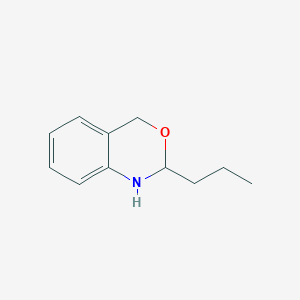
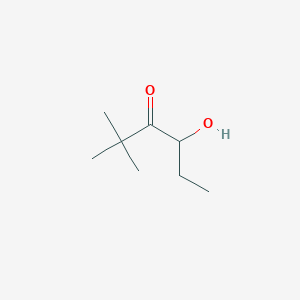
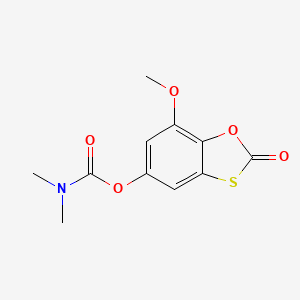
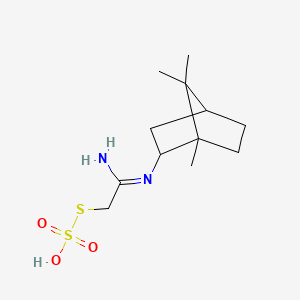

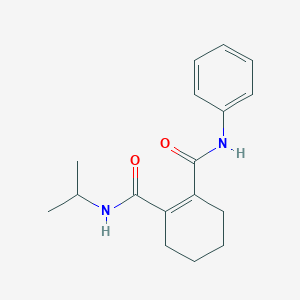
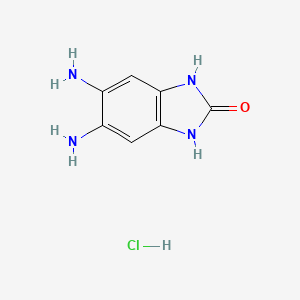
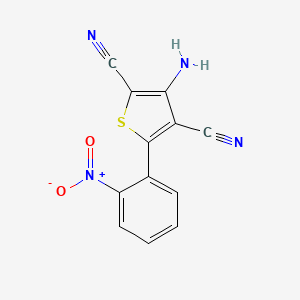
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
